ML-SA5 ML-SA5 Novel mucolipin 1 (ML1) agonist, inducing lysosomal Ca2+ release, ameliorating muscular dystrophies and activating TFEB to correct lysosomal insufficiency in mdx mice

Brand Name: Vulcanchem
CAS No.: 2418670-70-7
VCID: VC6221096
InChI: InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Molecular Formula: C19H24ClN3O4S2
Molecular Weight: 458.0 g/mol

ML-SA5

CAS No.: 2418670-70-7

Cat. No.: VC6221096

Molecular Formula: C19H24ClN3O4S2

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

ML-SA5 - 2418670-70-7

Specification

CAS No. 2418670-70-7
Molecular Formula C19H24ClN3O4S2
Molecular Weight 458.0 g/mol
IUPAC Name 1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide
Standard InChI InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3
Standard InChI Key YPPWKTIVYUTTEH-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3

Introduction

Molecular and Pharmacological Characteristics of ML-SA5

Chemical Structure and Properties

ML-SA5 (CAS No. 2418670-70-7) is a sulfonamide derivative with the chemical formula C19H24ClN3O4S2\text{C}_{19}\text{H}_{24}\text{ClN}_{3}\text{O}_{4}\text{S}_{2} and a molecular weight of 457.99 g/mol . Its structure includes a dimethylaminosulfonyl group linked to a chlorinated aromatic ring, enabling selective interaction with TRPML1 channels (Figure 1). The compound exhibits a predicted density of 1.395 g/cm³ and solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (109.17 mM) .

Table 1: Physicochemical Properties of ML-SA5

PropertyValueSource
Molecular FormulaC19H24ClN3O4S2\text{C}_{19}\text{H}_{24}\text{ClN}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight457.99 g/mol
Solubility (DMSO)50 mg/mL
Storage Conditions-20°C (powder), -80°C (solution)

Mechanism of Action: TRPML1 Activation

TRPML1 is a lysosomal calcium channel integral to vesicular trafficking and autophagy. ML-SA5 binds to TRPML1 with an EC₅₀ of 285 ± 144 nM in dystrophin-deficient myoblasts, inducing lysosomal calcium release (Ca2+\text{Ca}^{2+}) . This release triggers transcription factor EB (TFEB) nuclear translocation, upregulating lysosomal biogenesis genes (e.g., LAMP1, CTSB) and enhancing lysosomal exocytosis . Concurrently, ML-SA5 disrupts autophagosome-lysosome fusion, increasing LC3-II levels and inhibiting autophagic flux .

Preclinical Efficacy in Disease Models

Muscular Dystrophy

In mdx mice (a Duchenne muscular dystrophy model), daily intraperitoneal ML-SA5 (2–5 mg/kg) reduced muscle necrosis by 70%, decreased centrally nucleated fibers, and improved treadmill performance . Serum creatine kinase (CK) levels, a marker of muscle damage, dropped significantly (p<0.01p < 0.01) . Mechanistically, ML-SA5 restored sarcolemma integrity via lysosomal exocytosis, delivering repair proteins like dysferlin to injury sites .

Table 2: Therapeutic Effects of ML-SA5 in mdx Mice

ParameterEffectSource
Muscle Necrosis↓ 70%
Centrally Nucleated Fibers↓ 50%
Serum CK Levels↓ 45%
Treadmill Performance↑ 2.5-fold

Uranium-Induced Nephrotoxicity

ML-SA5 accelerated uranium (U) clearance in mice with acute nephrotoxicity, reducing renal U retention by 60% and improving kidney function markers (e.g., serum creatinine, BUN) . This effect was mediated by TRPML1-dependent lysosomal exocytosis, which expelled U-loaded vesicles into urine . Knockdown of TRPML1 or TFEB abolished these benefits, confirming target specificity .

Cancer Cytotoxicity

At 3 µM, ML-SA5 selectively killed MeWo and M12 melanoma cells but spared normal melanocytes . The cytotoxicity correlated with prolonged lysosomal calcium signaling, inducing mitochondrial dysfunction and apoptosis .

ParameterValueSource
Plasma Half-Life4.2 hours
Bioavailability68%
Lysosomal Accumulation10-fold higher

Toxicity and Tolerability

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

By promoting TFEB-driven autophagy, ML-SA5 could mitigate protein aggregates in Alzheimer’s and Parkinson’s diseases .

Clinical Translation Challenges

While preclinical data are promising, ML-SA5’s potency in human cells and long-term safety remain unvalidated. Phase I trials should assess dosing regimens and biomarker correlations (e.g., TFEB activation).

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